molecular formula C17H27N3O2 B11810542 tert-Butyl ((4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate

tert-Butyl ((4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate

Cat. No.: B11810542
M. Wt: 305.4 g/mol
InChI Key: HOLYCEWXZKDDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with a piperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of a piperidine derivative under controlled conditions . The reaction mixture is usually cooled in an ice bath and stirred for a specific duration to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to tert-butyl ((4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example:

  • Cytotoxicity Studies : The compound has shown dose-dependent cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation at nanomolar concentrations.
  • Mechanism of Action : The structural features of this compound suggest it may interact with specific cellular pathways involved in cancer progression, including apoptosis and cell cycle regulation.

Immunomodulatory Effects

In addition to its anticancer activity, this compound also exhibits immunomodulatory effects:

  • PD-L1 Inhibition : Studies have shown that it can inhibit the PD-L1 pathway, which is crucial in regulating immune responses in cancer. This inhibition can enhance the activity of immune cells against tumors.
  • Rescue Assays : Experiments involving mouse splenocytes demonstrated that the compound could restore immune function significantly when exposed to recombinant PD-L1, indicating its potential as an immunotherapeutic agent.

Case Study 1: PD-L1 Inhibition

A PhD thesis investigated the biological activity of several piperidine derivatives, including this compound. The study utilized rescue assays to assess the compound's ability to counteract PD-L1 mediated immune suppression. Results indicated a significant restoration of immune function at specific concentrations, suggesting its role as a potential PD-L1 inhibitor.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines. The study found that it exhibited significant dose-dependent cytotoxicity, with effective inhibition of cell proliferation observed at low nanomolar concentrations. These findings align with previous research on similar piperidine compounds and their anticancer activities.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective.

Biological Activity

tert-Butyl ((4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is identified by the following chemical structure:

C16H23N3O4\text{C}_{16}\text{H}_{23}\text{N}_{3}\text{O}_{4}

Molecular Weight: 321.37 g/mol
CAS Number: 1354355-85-3

This compound contains a tert-butyl group, a piperidine moiety, and a pyridine ring, which are critical for its biological interactions.

The mechanism through which this compound exerts its effects is primarily linked to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of various enzymes or receptors involved in disease processes.

  • Inhibition of Enzymes: Compounds in the same class have shown activity against enzymes like methionyl-tRNA synthetase, which is crucial for protein synthesis in Trypanosoma brucei, the causative agent of African sleeping sickness. The inhibition of this enzyme leads to reduced growth of the parasite, suggesting potential use in treating trypanosomiasis .
  • Receptor Modulation: The compound may also interact with receptors involved in cancer pathways or immune responses. For instance, compounds targeting PD-1/PD-L1 interactions have been explored for their ability to enhance immune responses against tumors .

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

  • Antiparasitic Activity: In vitro assays demonstrated that related compounds exhibited EC50 values in the nanomolar range against T. brucei, indicating strong antiparasitic effects with minimal toxicity to mammalian cells .
  • Toxicity Profile: The compound's toxicity has been assessed, revealing acute toxicity (H301: Toxic if swallowed) but with varying degrees of harmful effects depending on dosage and administration routes .

Study 1: Antiparasitic Efficacy

A study focused on the optimization of compounds similar to this compound reported promising results in inhibiting T. brucei growth. The best-performing compounds showed EC50 values as low as 22 nM, demonstrating their potential as therapeutic agents for trypanosomiasis .

Study 2: Immune Modulation

Another investigation into immune modulation revealed that derivatives of this compound could enhance T-cell responses by blocking PD-1 interactions, leading to improved immune activity against tumors. In vitro tests indicated that certain derivatives could rescue mouse splenocytes effectively at concentrations around 100 nM .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayEC50 Value (nM)Toxicity Level
AntiparasiticT. brucei Methionyl-tRNA Synthetase22Low (Cell Viability)
Immune ModulationPD-1/PD-L1 Interaction100Moderate

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl N-[(4-methyl-6-piperidin-1-ylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C17H27N3O2/c1-13-10-15(20-8-6-5-7-9-20)18-11-14(13)12-19-16(21)22-17(2,3)4/h10-11H,5-9,12H2,1-4H3,(H,19,21)

InChI Key

HOLYCEWXZKDDHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.